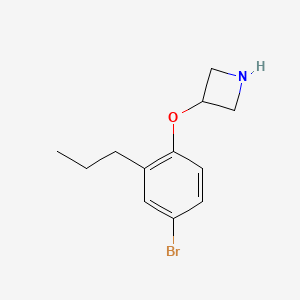
3-(4-Bromo-2-propylphenoxy)azetidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-propylphenoxy)azetidine is characterized by a four-membered nitrogen-containing heterocycle . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
3-(4-Bromo-2-propylphenoxy)azetidine has a molecular formula of C12H16BrNO and a molecular weight of 270.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Ring Transformation
One study explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective preparation of various new azaheterocycles. This approach offers a convenient alternative for preparing disubstituted piperidines, highlighting the compound's utility as a template in medicinal chemistry (Mollet et al., 2011).
Catalyzed Friedel-Crafts Reaction
Another research demonstrated the preparation of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts alkylation, showcasing the compound's versatility in drug-like compound derivatization (Denis et al., 2018).
Highly Energetic Building Block Development
3-(Bromoethynyl)azetidine has been identified as a highly energetic building block for the production of an API, with detailed safety and energetic property studies conducted to ensure safe handling (Kohler et al., 2018).
Functionalized Azetidines Synthesis
Research into the synthesis of functionalized azetidines using 3-bromo-3-ethylazetidines as precursors demonstrates the compound's potential in creating novel azetidine-based structures and spirocyclic building blocks (Stankovic et al., 2013).
Antitumor Agents Development
A study on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones targeted tubulin, identifying potent antiproliferative compounds. This indicates the role of azetidine derivatives in developing new anticancer therapies (Greene et al., 2016).
Direcciones Futuras
Azetidines have attracted major attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
Propiedades
IUPAC Name |
3-(4-bromo-2-propylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-3-9-6-10(13)4-5-12(9)15-11-7-14-8-11/h4-6,11,14H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHOHLMPLDHATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-propylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



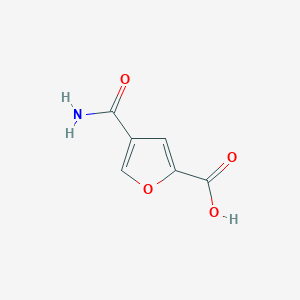
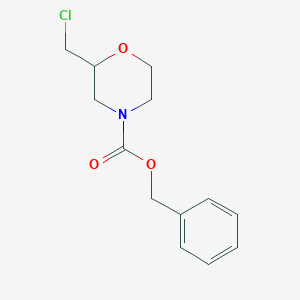
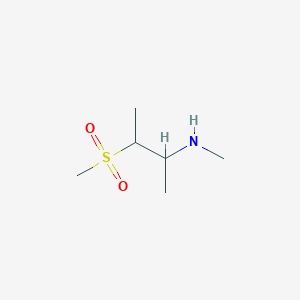

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)
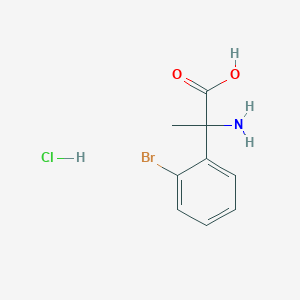
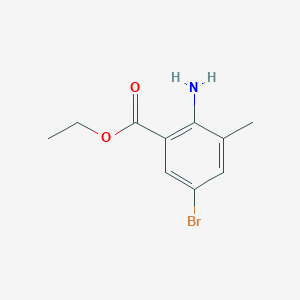
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)
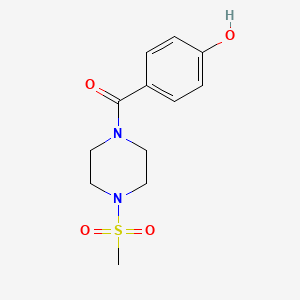
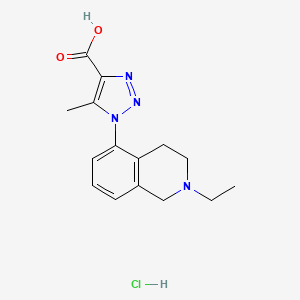
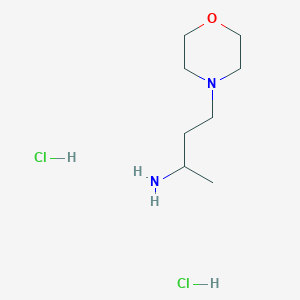
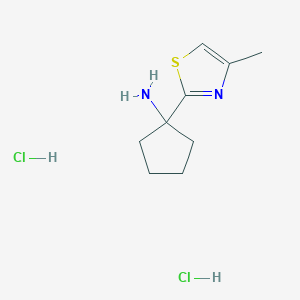
![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)